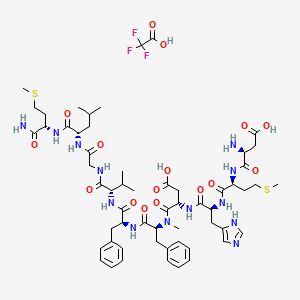

(N-Me-Phe7)-Neurokinin B Trifluoroacetate

Description

(N-Me-Phe7)-Neurokinin B Trifluoroacetate is a synthetic neuropeptide analog derived from Neurokinin B (NKB), a member of the tachykinin family. It is chemically modified by N-methylation at the phenylalanine residue in position 7 (Phe7), which may enhance metabolic stability or receptor binding specificity . Key properties include:

- Molecular Formula: C₆₀H₈₁N₁₃O₁₄S₂

- Molecular Weight: 1272.494 g/mol

- CAS Number: 110880-53-0

- Amino Acid Sequence: L-α-Aspartyl-L-methionyl-L-histidyl-L-α-aspartyl-L-phenylalanyl-L-phenylalanyl-N-methyl-L-phenylalanylglycyl-L-leucyl-L-methioninamide .

Functionally, it acts as a selective agonist for the neurokinin-3 (NK3) receptor, implicated in reproductive endocrine regulation.

Properties

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H81N13O14S2.C2HF3O2/c1-31(2)22-39(51(78)63-37(48(58)75)18-20-84-6)62-44(70)29-60-55(82)47(32(3)4)68-53(80)40(23-33-14-10-8-11-15-33)66-54(81)43(24-34-16-12-9-13-17-34)69(5)56(83)42(27-46(73)74)67-52(79)41(25-35-28-59-30-61-35)65-50(77)38(19-21-85-7)64-49(76)36(57)26-45(71)72;3-2(4,5)1(6)7/h8-17,28,30-32,36-43,47H,18-27,29,57H2,1-7H3,(H2,58,75)(H,59,61)(H,60,82)(H,62,70)(H,63,78)(H,64,76)(H,65,77)(H,66,81)(H,67,79)(H,68,80)(H,71,72)(H,73,74);(H,6,7)/t36-,37-,38-,39-,40-,41-,42-,43-,47-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNIFIWMWMNOJKC-QAXLUARFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N(C)C(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)N(C)C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H82F3N13O16S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (N-Me-Phe7)-Neurokinin B Trifluoroacetate involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The N-methylation of phenylalanine at the seventh position is achieved using specific reagents and conditions to ensure selective methylation. After the peptide chain is fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high yield and purity. The trifluoroacetate salt form is obtained by treating the purified peptide with trifluoroacetic acid.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the methionine and tryptophan residues, leading to the formation of sulfoxides and other oxidized products.

Reduction: Reduction reactions are less common but can occur under specific conditions, such as the reduction of disulfide bonds if present.

Substitution: The peptide can undergo substitution reactions, particularly at the N-methylated phenylalanine residue, where the methyl group can be replaced under certain conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, performic acid, and other oxidizing agents.

Reduction: Dithiothreitol (DTT) and other reducing agents.

Substitution: Specific reagents depending on the desired substitution.

Major Products:

Oxidation: Sulfoxides and other oxidized derivatives.

Reduction: Reduced forms of the peptide.

Substitution: Modified peptides with substituted groups at the N-methylated phenylalanine residue.

Scientific Research Applications

Reproductive Health

Role in Hormonal Regulation:

Studies have shown that NKB influences the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), critical for ovarian and testicular function. The administration of NKB has been linked to the activation of the HPG axis, particularly during puberty and reproductive cycles.

Neurological Implications

Potential Neuroprotective Effects:

Recent research has indicated that NKB may have a role in neuroprotection against neurodegenerative diseases such as Alzheimer's disease. The compound has been shown to inhibit toxic amyloid-beta aggregates, which are implicated in neuronal damage.

| Study | Findings |

|---|---|

| Zhang et al. (2020) | Demonstrated that NKB acts as an inhibitor of toxic Aβ aggregates, suggesting therapeutic potential for Alzheimer's disease. |

Behavioral Studies

Influence on Stress and Anxiety:

NKB has also been studied for its effects on stress responses and anxiety behaviors in animal models. Its modulation of neuroendocrine pathways may offer insights into treating anxiety disorders.

| Study | Findings |

|---|---|

| Kauffman et al. (2018) | Investigated the role of NKB in stress responses, highlighting its potential as a target for anxiety treatment. |

Case Study 1: Clinical Administration of NKB

In a clinical study involving healthy volunteers, various doses of NKB were administered to assess its impact on reproductive hormones. The results indicated that while NKB did not significantly alter hormone levels, it provided valuable data on its physiological role in humans .

Case Study 2: Neuroprotective Mechanism

A study focused on the molecular mechanisms by which NKB inhibits Aβ aggregation revealed that this action could potentially mitigate neurodegenerative processes . This finding opens avenues for further research into therapeutic applications for cognitive disorders.

Mechanism of Action

The mechanism of action of (N-Me-Phe7)-Neurokinin B Trifluoroacetate involves binding to neurokinin receptors, particularly the neurokinin-3 receptor (NK3R). Upon binding, it activates intracellular signaling pathways, leading to the modulation of various physiological responses. The N-methylation at the seventh position enhances the peptide’s stability and receptor affinity, resulting in prolonged and potent biological effects.

Comparison with Similar Compounds

Neurokinin A Trifluoroacetate

Molecular Formula : C₅₀H₈₀N₁₄O₁₄S • XCF₃COOH

Molecular Weight : 1,133.3 g/mol

Receptor Specificity : NK2 receptor agonist .

Biological Effects :

- Induces bronchoconstriction in guinea pigs (EC₅₀ = 29 nM) via NK2 activation .

- Enhances vascular dilation in rat hindpaws .

Key Differences : - Structural Variation : Lacks N-methylation; contains valine at position 7 instead of methylated phenylalanine.

- Therapeutic Focus : Primarily studied in respiratory and vascular physiology, contrasting with NKB’s reproductive roles .

Neurokinin B Trifluoroacetate (Unmodified)

Molecular Formula: Not explicitly stated, but sequence homology suggests C₅₈H₈₃N₁₃O₁₄S₂. Receptor Specificity: NK3 receptor agonist . Biological Effects:

Yanhusamide B Trifluoroacetate

Structural Class: Benzylisoquinoline-pyrrole hybrid (non-peptide) . Key Properties:

- Identified via ¹⁹F NMR, confirming trifluoroacetate salt formation .

- Stereochemistry resolved using ECD spectra and exciton chirality methods .

Comparison : - Application : Primarily explored in alkaloid research, unlike neuropeptides targeting tachykinin receptors.

- Trifluoroacetate Role : Enhances solubility for NMR characterization, similar to its use in peptide salts .

Tributyltin Trifluoroacetate (TBT-OCOCF₃)

Structural Class: Organotin compound . Key Properties:

- Exhibits dose-dependent cytotoxicity in tumorigenic cells.

- Proposed for anticancer combination therapies .

Comparison : - Function : Cytotoxic agent vs. neuropeptide receptor agonist.

- Trifluoroacetate Role : Balances hydrophilicity and antitumor activity, contrasting with neuropeptides’ receptor-targeted design .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Molecular Weight (g/mol) | Receptor Target | Key Modification | Primary Application |

|---|---|---|---|---|

| (N-Me-Phe7)-Neurokinin B TFA | 1272.49 | NK3 | N-methylation at Phe7 | Reproductive endocrinology |

| Neurokinin A TFA | 1133.3 | NK2 | Valine at position 7 | Respiratory physiology |

| Neurokinin B TFA (Unmodified) | ~1258.4 (estimated) | NK3 | None | Calcium signaling studies |

| Yanhusamide B TFA | Not reported | N/A | Benzylisoquinoline-pyrrole | Alkaloid research |

| TBT-OCOCF₃ | ~408.0 (estimated) | N/A | Organotin backbone | Anticancer drug development |

Stability and Physicochemical Properties

- Trifluoroacetate Salt Role: Enhances solubility and stability in aqueous environments, critical for both peptide (e.g., Neurokinins) and non-peptide (e.g., Yanhusamide) compounds .

- Hydrolysis Sensitivity : Trifluoroacetate esters (e.g., methyl trifluoroacetate) exhibit reduced hydrolysis rates in acetone-water mixtures, suggesting environmental stability for salts like (N-Me-Phe7)-Neurokinin B TFA .

Biological Activity

(N-Me-Phe7)-Neurokinin B Trifluoroacetate is a synthetic analog of neurokinin B (NKB), a peptide involved in various physiological processes, particularly in the reproductive axis. This compound has garnered attention due to its potential therapeutic applications, especially in reproductive health and neuroendocrine regulation. This article reviews the biological activity of this compound, highlighting its receptor interactions, physiological effects, and potential clinical implications.

This compound is designed to enhance the stability and activity of NKB. It primarily acts on the tachykinin receptors, particularly the NK3 receptor (NK3R), which is known for its role in mediating the effects of NKB in the central nervous system and peripheral tissues.

- Receptor Binding : NKB exhibits strong binding affinity for NK3R, leading to increased intracellular calcium levels and cyclic adenosine monophosphate (cAMP) production upon activation . The modification at position 7 (N-Me-Phe) is expected to enhance receptor selectivity and biological activity compared to native NKB.

In Vitro Studies

Research has demonstrated that this compound significantly increases luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release in various models. This effect is crucial for reproductive health, as these hormones are integral to the regulation of gonadal function.

- Table 1: Summary of In Vitro Effects of this compound

| Parameter | Effect | Reference |

|---|---|---|

| LH Release | Increased | |

| FSH Release | Increased | |

| Receptor Binding Affinity | Enhanced compared to NKB |

In Vivo Studies

In vivo studies indicate that administration of this compound leads to significant physiological changes. For instance, a study showed that chronic administration resulted in increased frequency of gonadotropin-releasing hormone (GnRH) pulses, which are vital for fertility .

- Case Study : A recent clinical trial evaluated the effects of this compound on patients with hypothalamic reproductive disorders. Results indicated improved reproductive function and hormone profiles after treatment with the compound over a sustained period.

Therapeutic Potential

The therapeutic implications of this compound extend beyond reproductive health. Its role in modulating neuroendocrine functions makes it a candidate for treating conditions such as hypothalamic amenorrhea or other disorders related to GnRH secretion.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.